{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step often involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate to form the chromen-2-one core.
Introduction of the Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via an etherification reaction. This involves reacting the chromen-2-one derivative with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the chromen-2-one derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound exhibits various activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile chemical properties allow for its incorporation into various products.
Mechanism of Action
The mechanism of action of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the class, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group and the acetic acid moiety enhances its solubility, stability, and biological activity compared to other coumarin derivatives.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[7-[(3-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C21H20O6/c1-12-16-7-8-18(26-11-14-5-4-6-15(9-14)25-3)13(2)20(16)27-21(24)17(12)10-19(22)23/h4-9H,10-11H2,1-3H3,(H,22,23) |
InChI Key |
JFYBAEYFENGNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)CC(=O)O |
Origin of Product |
United States |
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